5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one
Description
5-[(2-Hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a sulfonyl group substituted with a hydroxyethyl chain at the 5-position of the benzoxazolone core.
Properties
IUPAC Name |
5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-8-7(5-6)10-9(12)15-8/h1-2,5,11H,3-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHPWNGFVKNMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)CCO)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333538 | |
| Record name | 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372174-14-6 | |
| Record name | 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethylene sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Sulfonation and Sulfonyl Group Reactivity
The sulfonyl group acts as a strong electron-withdrawing group, enabling nucleophilic substitution and hydrolysis. Key reactions include:
Key Findings :
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Sulfonation occurs regioselectively at the 5-position of the benzoxazolone ring under mild conditions (0–60°C) .
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Hydrolysis of the sulfonyl group is pH-dependent, with faster degradation observed under strongly alkaline conditions (pH > 10) .
Ring-Opening and Rearrangement Reactions
The benzoxazolone ring undergoes cleavage under specific conditions:
Mechanistic Insight :
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Acidic hydrolysis proceeds via protonation of the oxazolone oxygen, destabilizing the ring and leading to C–O bond cleavage .
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Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side products .
Functionalization via Substitution
The hydroxyethylsulfonyl side chain participates in esterification and alkylation:
Applications :
-
Ester derivatives show improved metabolic stability in pharmacokinetic studies.
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Alkylation modifies solubility for targeted drug delivery systems .
Oxidation and Reduction
The benzoxazolone core is resistant to redox reactions, but the sulfonyl group influences stability:
| Reaction Type | Conditions/Reagents | Outcomes | Source |
|---|---|---|---|
| Oxidation | H₂O₂, Fe³⁺ catalyst | Limited reactivity; sulfonate remains intact | |
| Reduction | NaBH₄, MeOH | No reduction observed under standard conditions |
Stability Notes :
Polymerization and Crosslinking
Industrial applications leverage its sulfonate group for material synthesis:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |
|---|---|---|---|
| Radical Polymerization | AIBN initiator, 70°C | Sulfonated polybenzoxazole copolymers | |
| Crosslinking | Epichlorohydrin, NaOH | Water-resistant hydrogels |
Performance Data :
Environmental Degradation
The compound undergoes photolytic and microbial breakdown:
Ecotoxicity :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. The sulfonyl group in 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one enhances its interaction with microbial enzymes, potentially leading to the development of new antimicrobial agents. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively .
Anticancer Potential
Benzoxazole derivatives are being investigated for their anticancer properties. The compound's ability to interfere with cellular processes makes it a candidate for further studies in cancer therapy. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Role in Drug Design
The unique structure of this compound serves as a scaffold for designing new drugs. Its functional groups allow for modifications that can enhance efficacy and selectivity against specific biological targets. Researchers are exploring its potential in designing inhibitors for various enzymes involved in disease pathways .
Polymer Chemistry
The compound's sulfonyl group can be utilized in polymer synthesis to create materials with improved thermal stability and mechanical properties. These polymers can find applications in coatings, adhesives, and composites where enhanced performance is required .
Sensor Technology
Due to its electronic properties, this compound can be incorporated into sensor devices for detecting environmental pollutants or biological markers. The compound's ability to undergo changes in conductivity or fluorescence upon interaction with target analytes makes it suitable for sensor applications .
Spectroscopic Studies
The compound is often used as a standard in spectroscopic analyses due to its well-defined spectral characteristics. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to study its interactions with other compounds or materials .
Chromatography
In analytical chemistry, this compound serves as a reference compound for High Performance Liquid Chromatography (HPLC). Its distinct retention time allows for the identification and quantification of similar compounds in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The benzoxazole ring provides a stable scaffold that can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Key Observations :
- The hydroxyethylsulfonyl group in the target compound likely improves water solubility compared to methylsulfonyl or chloro analogs, making it more suitable for oral or injectable formulations .
- Chloro and thiazolyl derivatives exhibit stronger antimicrobial activity, suggesting that bulkier or electronegative groups may enhance target binding .
Antimicrobial Activity
- 5-Chloro and 6-Thiazolyl Derivatives: Exhibit potent activity against Micrococcus luteus and Pseudomonas aeruginosa via quorum sensing inhibition (QSIS assay) .
Cytotoxic Activity
Enzyme Interactions
- 5-Substituted Acyclonucleosides : Pyrimidine analogs with penciclovir-like side chains act as substrates for HSV-1 thymidine kinase, highlighting the role of side-chain flexibility in enzyme recognition .
Target Compound Hypothesis: The hydroxyethylsulfonyl group may enable unique interactions with bacterial membranes or enzymes, but its bioactivity remains untested.
Biological Activity
5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one, also known as 6-(2-hydroxyethanesulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- IUPAC Name : 6-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one
- Molecular Formula : C9H9NO5S
- Molecular Weight : 243.24 g/mol
- CAS Number : 5031-74-3
Synthesis
The synthesis of this compound typically involves the reaction of benzoxazole derivatives with sulfonylating agents under controlled conditions. This process allows for the introduction of the hydroxyethyl sulfonyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds related to benzoxazole derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Enterococcus faecium | Inhibition observed | 17 - 20 |
| Candida albicans | Less potent than fluconazole | >250 |
These findings suggest that while the compound shows promise against certain Gram-positive bacteria, its efficacy against fungi like Candida albicans may be limited compared to established antifungal agents .
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated using various in vitro models. Toxicity assays on Daphnia magna and other cell lines indicate that while it exhibits antimicrobial properties, caution is warranted due to potential cytotoxic effects at higher concentrations .
The biological activity of benzoxazole derivatives is often attributed to their ability to interact with cellular targets, disrupting essential processes such as protein synthesis or cell wall integrity. For instance, the presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes .
Case Study 1: Antibacterial Efficacy
In a study evaluating a series of benzoxazole derivatives, researchers found that modifications in the sulfonyl group significantly influenced antibacterial activity. The compound exhibited a growth inhibition zone of up to 20 mm against Enterococcus faecium, suggesting that structural variations can enhance efficacy .
Case Study 2: Antifungal Activity Assessment
A comparative study involving various benzoxazole derivatives indicated that while some compounds showed significant antifungal activity against Candida albicans, this compound was less effective than fluconazole. This highlights the need for further optimization to improve antifungal properties .
Q & A
Q. What are the common synthetic routes for preparing 5-substituted 1,3-benzoxazol-2(3H)-one derivatives, and how are intermediates characterized?
Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Azide introduction : Sodium azide and carbon disulfide react with precursors like 5-chloro-1,3-benzoxazol-2(3H)-one in dimethylformamide (DMF) at room temperature to yield azido intermediates .
- Benzylation : Refluxing with benzyl chloride in acetonitrile introduces benzyl groups at the N3 position .
- Click chemistry : Azide intermediates react with alkynes via copper-catalyzed azide-alkyne cycloaddition to form triazole derivatives .
Characterization methods include TLC (hexane:ethyl acetate mobile phases), UV-Vis spectroscopy, IR (confirming functional groups like sulfonyl or azide), and NMR for structural elucidation .
Q. How is crystallographic data utilized to confirm the molecular structure of benzoxazolone derivatives?
X-ray diffraction with programs like SHELX (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example:
Q. What standard assays are used to evaluate antimicrobial activity of benzoxazolone derivatives?
- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Micrococcus luteus) and fungi .
- Agar diffusion : Zones of inhibition are measured for preliminary screening .
- Controls include reference antibiotics (e.g., ampicillin) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of benzoxazolone derivatives with enhanced bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) at the 5-position enhance antimicrobial activity by increasing electrophilicity .
- Heterocyclic appendages : Triazole or thiazole rings improve lipophilicity and target binding, as seen in derivatives with MICs ≤31.25 µg/mL .
- Validation : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzymes like dihydrofolate reductase .
Q. How should researchers address contradictions in biological activity data across studies?
- Controlled variables : Standardize assay conditions (e.g., inoculum size, growth medium) to minimize variability .
- Statistical analysis : Use ANOVA or Tukey’s test to compare replicates and identify outliers.
- Mechanistic studies : Employ time-kill assays or transcriptomics to confirm target engagement .
Q. What methodologies optimize the purification of sulfonyl-substituted benzoxazolones?
- Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials and byproducts .
- Column chromatography : Silica gel (hexane:ethyl acetate gradients) resolves isomers or closely related derivatives .
- HPLC-MS : Monitors purity (>95%) and identifies trace impurities via high-resolution mass spectra .
Q. How can computational tools enhance the development of benzoxazolone-based enzyme inhibitors?
- Pharmacophore modeling : Identifies critical hydrogen bond acceptors (e.g., sulfonyl oxygen) for cholinesterase inhibition in Alzheimer’s research .
- Molecular dynamics : Simulates binding stability (e.g., RMSD <2.0 Å over 100 ns) to acetylcholinesterase active sites .
- ADMET prediction : SwissADME assesses bioavailability and blood-brain barrier penetration .
Q. What strategies mitigate cytotoxicity in benzoxazolone derivatives while retaining efficacy?
- Selective functionalization : Hydroxyethyl sulfonyl groups improve solubility and reduce nonspecific membrane disruption .
- In vitro toxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices (IC50/MIC ratio >10) .
- Prodrug approaches : Mask polar groups (e.g., as esters) to enhance target-specific activation .
Q. How can green chemistry principles be applied to benzoxazolone synthesis?
- Solvent-free reactions : Mechanochemical grinding (e.g., with NaBH4) reduces waste in reductive amination steps .
- Catalytic systems : Copper nanoparticles (<50 nm) improve azide-alkyne cycloaddition yields while minimizing metal leaching .
- Microwave-assisted synthesis : Accelerates reaction times (e.g., from 6 h to 30 min) and improves energy efficiency .
Q. What advanced techniques elucidate the mechanism of action for benzoxazolone antifungals?
- Proteomics : 2D gel electrophoresis identifies upregulated stress-response proteins (e.g., HSP90) in treated fungal cells .
- Metabolic profiling : LC-MS detects disrupted ergosterol biosynthesis in Candida albicans .
- Fluorescence microscopy : Calcofluor white staining visualizes cell wall integrity changes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
